molecular formula C26H22N2O3S B295593 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295593
M. Wt: 442.5 g/mol
InChI Key: VFWFYIXXUXWPNS-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a thiazolo-benzimidazole derivative that has been synthesized using a specific method. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can exhibit various biochemical and physiological effects. The compound has been shown to exhibit potent cytotoxicity against cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. The compound has also been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potent cytotoxicity against cancer cells. This property makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its fluorescent properties, which make it a potential probe for the detection of metal ions. One limitation of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is the development of more efficient synthesis methods to produce the compound with higher yields and purity. Another direction is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other drugs. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Synthesis Methods

The synthesis of 2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminobenzimidazole with thioamide and α-haloketone in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-{2-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxicity against cancer cells and can induce apoptosis. In biochemistry, the molecule has been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-[[2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H22N2O3S/c1-18-8-6-10-20(16-18)30-14-7-15-31-23-13-5-2-9-19(23)17-24-25(29)28-22-12-4-3-11-21(22)27-26(28)32-24/h2-6,8-13,16-17H,7,14-15H2,1H3/b24-17-

InChI Key

VFWFYIXXUXWPNS-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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